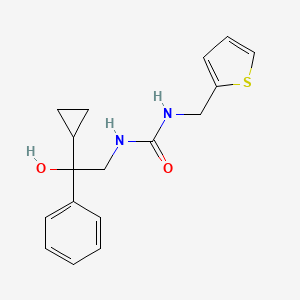

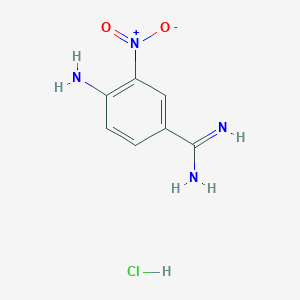

![molecular formula C10H15FN2O3S B2413565 N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411230-22-1](/img/structure/B2413565.png)

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride, also known as PMSF, is a chemical compound widely used in scientific research as a serine protease inhibitor. PMSF is a white crystalline powder with a molecular weight of 239.3 g/mol and a melting point of 95-97°C.

Wirkmechanismus

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction between this compound and serine proteases involves the formation of a covalent bond between the fluoromethyl group of this compound and the hydroxyl group of the serine residue. The resulting complex is stable and cannot be reversed by washing or dialysis.

Biochemical and Physiological Effects:

This compound has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been shown to inhibit the activity of some cysteine proteases, such as cathepsin B and papain. This compound can affect the activity of some non-protease enzymes, such as lipases and esterases, by modifying the active site serine residue. This compound has no significant effect on the activity of metalloproteases or aspartic proteases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a widely used serine protease inhibitor due to its high specificity, irreversibility, and stability. This compound is easy to use and can be added directly to the reaction mixture without the need for a purification step. This compound is also relatively inexpensive and readily available. However, this compound has some limitations. This compound can react with other nucleophiles in the reaction mixture, such as cysteine residues, leading to unwanted side reactions. This compound can also inhibit some non-protease enzymes, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the use of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in scientific research. One area of interest is the development of more specific and potent serine protease inhibitors. Another area of interest is the application of this compound in the study of protease-mediated diseases, such as cancer and Alzheimer's disease. This compound can also be used in the development of new drugs targeting serine proteases. Finally, this compound can be used in the study of the structure and function of serine proteases, which can provide insights into their biological roles and potential therapeutic targets.

Synthesemethoden

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can be synthesized by reacting N-methylisothiourea sulfate with 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde in the presence of hydrogen fluoride. The resulting intermediate is then reacted with methyl chloroformate to yield this compound. The overall yield of this compound synthesis is about 50%.

Wissenschaftliche Forschungsanwendungen

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is widely used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that play important roles in many biological processes, including blood coagulation, digestion, and immune response. This compound can irreversibly inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. This compound is commonly used to inhibit serine proteases in protein purification, enzyme assays, and western blotting.

Eigenschaften

IUPAC Name |

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O3S/c1-7-5-8(2)12-10(16-4)9(7)6-13(3)17(11,14)15/h5H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDPKHGVLVMTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN(C)S(=O)(=O)F)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

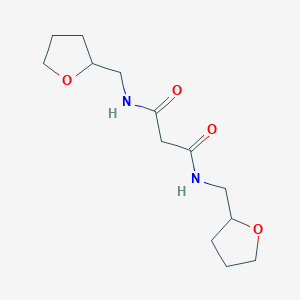

![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)

![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)

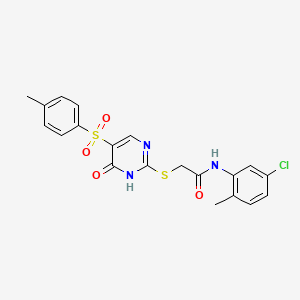

![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)

![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)

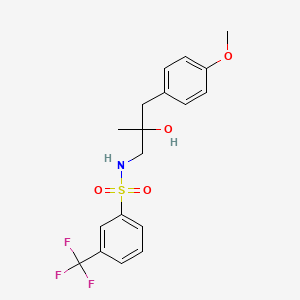

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)